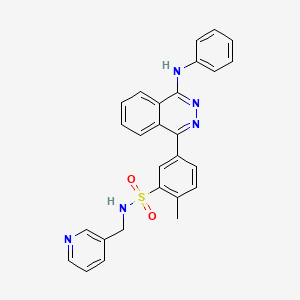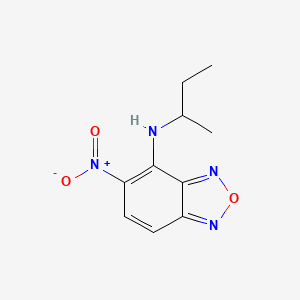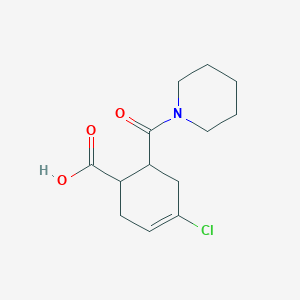![molecular formula C21H24N2O7 B4051385 4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate](/img/structure/B4051385.png)
4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate
Übersicht
Beschreibung
4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate is a useful research compound. Its molecular formula is C21H24N2O7 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-nitrobenzyl N-(3,4-dimethoxybenzoyl)valinate is 416.15835111 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Groups in Organic Synthesis
Photoremovable protecting groups play a crucial role in organic synthesis, allowing for the temporary modification of reactive or functional groups to prevent unwanted reactions. The 4-nitrobenzyl group is notable for its versatility in protecting hydroxyl functions, with applications in the synthesis of complex organic molecules. This approach facilitates the selective removal of protecting groups using light, enabling precise control over the synthesis process (Kukase et al., 1990).
Applications in Polymer and Materials Science
In materials science, the o-nitrobenzyl group has been widely used for the development of photolabile polymers. These polymers can change their properties in response to light, allowing for the controlled release of drugs or the creation of responsive materials. For example, polymers featuring o-nitrobenzyl groups can be used to fabricate photodegradable hydrogels, which have potential applications in biomedicine and environmental science (Zhao et al., 2012).
Bioreductive Prodrug Activation
4-Nitrobenzyl carbamates have been investigated as triggers for bioreductive prodrugs, particularly for their ability to release toxic agents selectively in hypoxic tumor cells. This research aims to improve cancer treatment by targeting drug release to areas with low oxygen levels, common in solid tumors. The rate of fragmentation of these carbamates, which should be as fast as possible following reduction, is crucial for their effectiveness as prodrug triggers (Hay et al., 1999).
Enzymatic and Chemical Studies
Enzymatic reduction studies of compounds containing nitrobenzyl groups, such as O,O-(4-nitrophenyl) phosphorothioate, offer insights into the metabolism and environmental impact of nitroaromatic pesticides. These studies contribute to understanding the biochemical pathways involved in the detoxification of harmful substances and the potential risks they pose to health and the environment (Hitchcock & Murphy, 1967).
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl 2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-13(2)19(21(25)30-12-14-5-8-16(9-6-14)23(26)27)22-20(24)15-7-10-17(28-3)18(11-15)29-4/h5-11,13,19H,12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIQGDURTPJTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate](/img/structure/B4051303.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B4051305.png)
![2-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B4051308.png)
![2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4051312.png)
![(1,3-dioxoisoindol-2-yl)methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate](/img/structure/B4051334.png)
![N-benzyl-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B4051338.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4051343.png)




![N-(2-methoxy-5-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4051415.png)

![2-(2,4-dichlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4051424.png)
